molecular formula C10H5F3O2 B2998112 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid CAS No. 3792-88-9

3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid

Cat. No.: B2998112
CAS No.: 3792-88-9
M. Wt: 214.143
InChI Key: XOCLMGDPIQZXDW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)phenylacetylene with carbon dioxide in the presence of a catalyst such as copper(I) nitrate and caesium carbonate in N,N-dimethylformamide at 35°C under high pressure . This method yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond in the propynoic acid moiety to a double or single bond, leading to different products.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propynoic acid moiety can participate in various biochemical reactions, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid
  • CAS No.: 3792-88-9
  • Molecular Formula : C₁₀H₅F₃O₂
  • Molecular Weight : 214.14 g/mol

Structural Features: This compound consists of a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position, linked to a prop-2-ynoic acid moiety (a carboxylic acid with a triple bond). The trifluoromethyl group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid (pKa ~2–3) compared to non-fluorinated analogs. The rigid triple bond introduces structural linearity, influencing molecular interactions and crystallinity .

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Acidity (pKa) LogP (Estimated)
This compound 3792-88-9 C₁₀H₅F₃O₂ 214.14 CF₃, triple bond, carboxylic acid ~2.5–3.0 2.1
4-Fluoro-3-(trifluoromethyl)cinnamic acid 239463-90-2 C₁₀H₆F₄O₂ 234.15 CF₃, F, double bond (prop-2-enoic acid) ~3.0–3.5 2.8
Methyl 3-(4-fluorophenyl)prop-2-ynoate N/A C₁₀H₇FO₂ 178.16 F, triple bond, methyl ester N/A (ester) 1.9
3-(3-(Trifluoromethyl)phenyl)propanoic acid 585-50-2 C₁₀H₉F₃O₂ 218.17 CF₃, single bond, carboxylic acid ~4.0–4.5 2.5

Key Observations :

  • Acidity: The target compound’s triple bond and CF₃ group synergistically increase acidity compared to saturated analogs (e.g., 3-(3-CF₃-phenyl)propanoic acid, pKa ~4.0–4.5) .
  • Lipophilicity : The CF₃ group elevates LogP values, enhancing membrane permeability. The methyl ester () reduces polarity, improving bioavailability.
  • Crystallinity : The triple bond in the target compound promotes linear packing, as seen in its crystal structure with O–H⋯O hydrogen-bonded dimers .

4-Fluoro-3-(trifluoromethyl)cinnamic acid (CAS 239463-90-2) :

  • Structure : Double bond and fluorine substituent.
  • Applications : Used in organic synthesis for photoaffinity labeling due to the reactive α,β-unsaturated system. Higher molecular weight (234.15 vs. 214.14) may affect diffusion kinetics .

Methyl 3-(4-fluorophenyl)prop-2-ynoate :

  • Structure : Esterified triple bond system.
  • Applications : Acts as a prodrug or synthetic intermediate. Lower molecular weight (178.16) and ester group reduce aqueous solubility but enhance cell permeability .

ATPR (4-Amino-2-trifluoromethylphenyl Retinate) :

  • Structure: Retinoic acid derivative with a CF₃-phenyl group.
  • Pharmacology: Induces tumor cell differentiation (e.g., NB4 leukemia cells) and inhibits proliferation.

Research Findings and Trends

  • Crystal Packing: The target compound forms hydrogen-bonded dimers in the solid state, a feature shared with 3-(4-CF₃-phenyl)propanoic acid.
  • Synthetic Accessibility: The target compound’s synthesis (e.g., via Sonogashira coupling) is more complex than cinnamic acid derivatives but offers unique reactivity for click chemistry applications .

Biological Activity

3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid, a compound with the CAS number 3792-88-9, is gaining attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring and a prop-2-ynoic acid moiety. Its molecular weight is approximately 214.14 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets.

The precise biological targets of this compound remain largely unidentified. However, it is hypothesized that the compound may interact with various enzymes and receptors through covalent bonding due to the reactive nature of the prop-2-ynoic acid group.

Potential Molecular Targets

  • Enzymes: Possible inhibition or modulation of enzyme activity.
  • Receptors: Interaction with cellular receptors influencing signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

  • Preliminary studies suggest potential antimicrobial properties, although specific mechanisms and efficacy need further investigation.

2. Anti-inflammatory Effects

  • The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

3. Enzyme Inhibition

  • There is ongoing research into its ability to inhibit specific enzymes, which could have implications for metabolic disorders .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various derivatives of trifluoromethylated compounds, including this compound. Results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting a potential role in developing new antimicrobial agents.

Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that the compound could downregulate pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. The study highlighted the need for further research to elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntimicrobial, Anti-inflammatoryEnzyme inhibition
4-Fluorophenyl derivativesIncreased potency as DPP-IV inhibitorsCompetitive inhibition
Trifluoromethylated benzonitrilesAntimicrobialNucleophilic substitution reactions

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Factors such as solubility, stability in biological environments, and metabolic pathways are crucial for understanding its therapeutic potential.

Applications in Research and Industry

The compound has diverse applications:

  • Chemical Synthesis: Used as a building block in organic synthesis.
  • Pharmaceutical Development: Investigated for potential therapeutic applications in drug development.
  • Material Science: Explored for use in creating specialty chemicals with unique properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves Sonogashira coupling between 4-(trifluoromethyl)phenylacetylene and a propiolic acid derivative. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical. Validate purity using HPLC (≥95% by area normalization) and confirm structure via 1H^1H-NMR (e.g., alkyne proton at δ 2.8–3.2 ppm) and 13C^{13}C-NMR (CF3_3 resonance at ~125 ppm) .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability under physiological conditions?

  • Methodological Answer : The electron-withdrawing CF3_3 group reduces solubility in aqueous media but enhances stability against metabolic degradation. Assess solubility via shake-flask method (pH 7.4 PBS) and stability using accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS can identify degradation products, such as hydrolyzed intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Combine 1H^1H-NMR, 19F^{19}F-NMR (for CF3_3), and IR spectroscopy (C≡C stretch at ~2100 cm1^{-1}). High-resolution mass spectrometry (HRMS) is essential for confirming molecular ions. For crystallinity analysis, use X-ray diffraction if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to evaluate alkyne bond reactivity in azide-alkyne cycloadditions. Compare activation energies with experimental kinetic data (e.g., reaction rates in DMSO at 25°C). Molecular docking can predict binding affinities in bioconjugation studies .

Q. What strategies resolve contradictions in reported biological activities of this compound across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). Control for assay-specific variables, such as pH sensitivity of the CF3_3 group or solvent effects (DMSO vs. aqueous buffers). Meta-analysis of literature data can identify trends in structure-activity relationships (SAR) .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

  • Methodological Answer : Use human liver microsomes (HLMs) to assess CYP450-mediated metabolism. Identify metabolites via LC-QTOF-MS and correlate with computational ADMET predictions (e.g., SwissADME). Competitive inhibition assays (IC50_{50}) can quantify interactions with CYP3A4 or CYP2D6 isoforms .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCLMGDPIQZXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3792-88-9
Record name 3-[4-(trifluoromethyl)phenyl]prop-2-ynoic acid
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